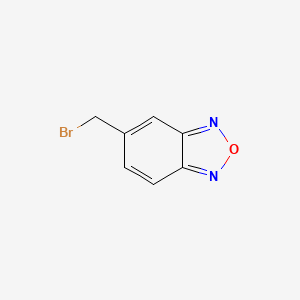

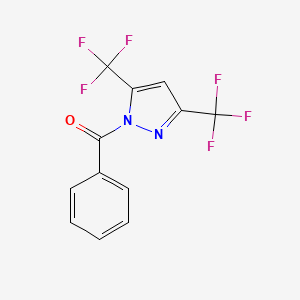

2-Bromo-4,5-difluorobenzenesulfonyl chloride

Overview

Description

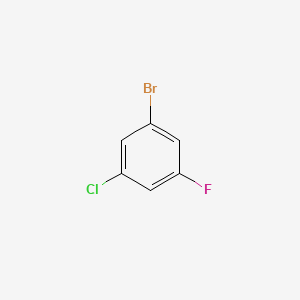

The compound 2-Bromo-4,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related benzenesulfonyl chlorides and their derivatives, which can be used to infer properties and reactivity patterns for this compound.

Synthesis Analysis

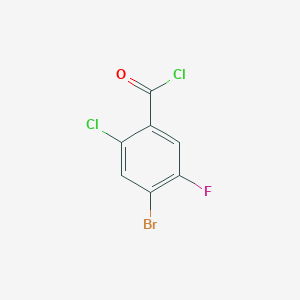

The synthesis of related benzenesulfonyl chlorides typically involves halogenation and sulfonation reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is achieved through chlorosulfonation of a chloro-fluoronitrobenzene precursor, followed by a series of reactions including the Schiemann reaction and oxychlorination . Similarly, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides involves a nickel-catalyzed carbonylation reaction with alkynes, indicating that these sulfonyl chlorides can act as electrophiles in coupling reactions .

Molecular Structure Analysis

Although the exact molecular structure of this compound is not provided, related compounds have been characterized using techniques such as NMR, EI-MS, and FT-IR . Crystallographic analysis of similar compounds can reveal the geometry and electronic structure, which are crucial for understanding the reactivity of the sulfonyl chloride group .

Chemical Reactions Analysis

Benzenesulfonyl chlorides are known to participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. They can undergo carbonylative transformations to yield heterocyclic compounds , and can also be used as intermediates in the synthesis of pharmaceuticals, such as penoxsulam . The presence of halogen substituents on the aromatic ring can influence the reactivity and selectivity of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. The presence of halogens can affect the solubility, density, and boiling points of these compounds. The electronic effects of the substituents can also impact the acidity of the sulfonamide hydrogen and the reactivity of the sulfonyl chloride group. Computational methods, such as ab initio and semiempirical calculations, can be used to predict these properties and understand solvation effects in reactions .

Relevant Case Studies

Case studies involving benzenesulfonyl chlorides often focus on their role as intermediates in the synthesis of biologically active compounds. For example, enzyme inhibition studies of synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrate the potential of sulfonyl chloride derivatives in medicinal chemistry . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, showcases the utility of these intermediates in the preparation of complex organic molecules .

Scientific Research Applications

Catalytic Reactions and Synthesis

2-Bromo-4,5-difluorobenzenesulfonyl chloride demonstrates significant potential in palladium-catalyzed direct arylation processes. Skhiri et al. (2015) found that various bromobenzenesulfonyl chlorides, including this compound, could be efficiently used in desulfitative arylation to afford arylated heteroarenes without cleavage of the C–Br bonds. This finding is significant for enabling further transformations in organic synthesis (Skhiri et al., 2015).

Enzyme Inhibition Studies

In the field of enzyme inhibition, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride, showed promising inhibitory potential against acetylcholinesterase and α-glucosidase, as highlighted in the research by Riaz (2020). Such compounds could be relevant for therapeutic applications, particularly in targeting specific enzymes (Riaz, 2020).

Analytical Chemistry and Sensitivity Enhancement

Higashi et al. (2006) explored the use of derivatives of benzenesulfonyl chlorides, including this compound, for increasing detection sensitivity in liquid chromatography-mass spectrometry. This approach significantly enhanced the detection of estrogens in biological fluids, demonstrating the compound's utility in analytical chemistry (Higashi et al., 2006).

Safety and Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

Mechanism of Action

Target of Action

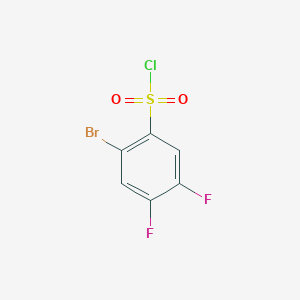

It’s known that sulfonyl chlorides, in general, are reactive towards amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Mode of Action

2-Bromo-4,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters respectively . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , suggesting that it should be stored and handled under dry conditions to maintain its reactivity and stability.

properties

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOWUSICQPJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256779 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874784-11-9 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.